molecular formula C22H14Cl4N2 B10914755 4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole

4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole

Cat. No.: B10914755
M. Wt: 448.2 g/mol
InChI Key: NPKFJMARLKDGGD-UHFFFAOYSA-N
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Description

4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of multiple chlorine atoms and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole typically involves the reaction of 2-chlorobenzyl chloride with 4-chlorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H14Cl4N2

Molecular Weight

448.2 g/mol

IUPAC Name

4-chloro-3,5-bis(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14Cl4N2/c23-17-9-5-14(6-10-17)21-20(26)22(15-7-11-18(24)12-8-15)28(27-21)13-16-3-1-2-4-19(16)25/h1-12H,13H2

InChI Key

NPKFJMARLKDGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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